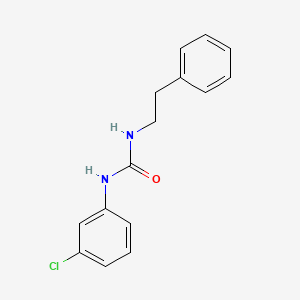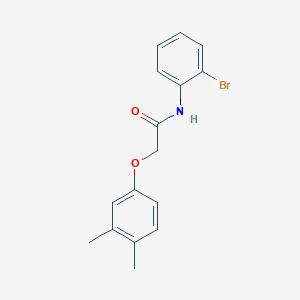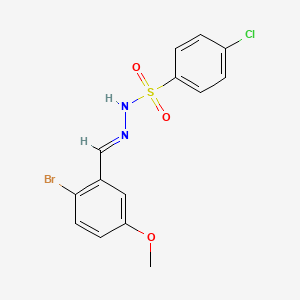
5-bromo-N-(4-cyanophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-cyanophenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. The compound has been extensively studied for its potential applications in cancer therapy, neuroprotection, and other related fields.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-cyanophenyl)nicotinamide has been extensively studied for its potential applications in cancer therapy, neuroprotection, and other related fields. In cancer therapy, the compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the DNA repair mechanisms in cancer cells. This leads to increased DNA damage and cell death, thereby reducing the proliferation of cancer cells. In neuroprotection, the compound has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-cyanophenyl)nicotinamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (this compound), which is involved in DNA repair mechanisms. This compound is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) (PAR) chains on target proteins. This leads to the recruitment of DNA repair factors and the initiation of DNA repair mechanisms. By inhibiting this compound, this compound prevents the repair of DNA damage, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. This leads to increased DNA damage and cell death, which is beneficial in cancer therapy. In neuroprotection, the compound has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-bromo-N-(4-cyanophenyl)nicotinamide is its potent inhibition of this compound, which makes it a promising candidate for cancer therapy and neuroprotection. However, the compound has some limitations in lab experiments. For example, it may exhibit off-target effects on other enzymes or proteins, which may complicate the interpretation of experimental results. Additionally, the compound may have limited solubility or stability in certain experimental conditions, which may affect its efficacy.
Direcciones Futuras
There are several future directions for the research on 5-bromo-N-(4-cyanophenyl)nicotinamide. One direction is to explore its potential applications in combination with other drugs or therapies for cancer therapy or neuroprotection. Another direction is to investigate its off-target effects and potential toxicity in vivo. Additionally, further research is needed to optimize the synthesis method and improve the purity and yield of the compound. Overall, the research on this compound has promising potential for the development of novel therapies for cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-cyanophenyl)nicotinamide involves the reaction of 5-bromo-2-chloronicotinic acid with 4-cyanophenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of this compound. The purity and yield of the compound can be improved by using appropriate purification techniques such as recrystallization or column chromatography.
Propiedades
IUPAC Name |
5-bromo-N-(4-cyanophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-10(7-16-8-11)13(18)17-12-3-1-9(6-15)2-4-12/h1-5,7-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPIOSRLEBXONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate](/img/structure/B5733906.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)


![ethyl 1-[(1-naphthylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733930.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5733943.png)
![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)
![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)


![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)
